molecular formula C23H23NO3 B214444 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Katalognummer B214444
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: CODKUMQYQDGZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as Sunitinib, is a small molecule multi-targeted receptor tyrosine kinase inhibitor. It was initially developed as an anticancer drug and has been approved by the US FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Wirkmechanismus

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one exerts its anticancer activity by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one blocks the signaling pathways that promote tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been reported to have cardiotoxicity, which may limit its clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and selectivity for receptor tyrosine kinases, as well as its ability to inhibit multiple targets. However, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is also known to have off-target effects and may interact with other molecules in the cell, which may complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new analogs with improved potency and selectivity for specific receptor tyrosine kinases. Another area of research is the investigation of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one's potential use in combination with other anticancer drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanisms underlying 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one's cardiotoxicity and to develop strategies to mitigate this side effect.

Synthesemethoden

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid, which is converted to 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one through a series of reactions involving protection and deprotection of functional groups, coupling with other reagents, and cyclization.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity and has shown promising results in preclinical and clinical studies. It has been demonstrated to inhibit the growth of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use in other diseases, such as Alzheimer's disease, psoriasis, and rheumatoid arthritis.

Eigenschaften

Produktname

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C23H23NO3

Molekulargewicht

361.4 g/mol

IUPAC-Name

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C23H23NO3/c1-6-11-24-19-10-8-7-9-18(19)23(27,22(24)26)13-20(25)21-16(4)14(2)12-15(3)17(21)5/h1,7-10,12,27H,11,13H2,2-5H3

InChI-Schlüssel

CODKUMQYQDGZET-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C)C

Kanonische SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.